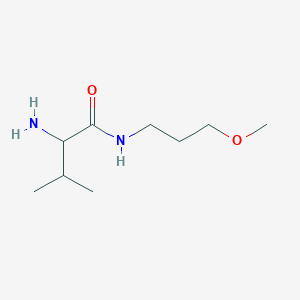

N-(3-Methoxypropyl) L-Valinamide

Beschreibung

N-(3-Methoxypropyl) L-Valinamide is an amide derivative of the branched-chain amino acid L-valine, functionalized with a 3-methoxypropyl group. Similar compounds in the evidence highlight its structural kinship with pesticidal, medicinal, and industrial amides .

Eigenschaften

Molekularformel |

C9H20N2O2 |

|---|---|

Molekulargewicht |

188.27 g/mol |

IUPAC-Name |

2-amino-N-(3-methoxypropyl)-3-methylbutanamide |

InChI |

InChI=1S/C9H20N2O2/c1-7(2)8(10)9(12)11-5-4-6-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12) |

InChI-Schlüssel |

VFRGDPRRJHDCQW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)NCCCOC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl) L-Valinamide typically involves the reaction of L-valine with 3-methoxypropylamine. The process can be summarized as follows:

Starting Materials: L-Valine and 3-Methoxypropylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Procedure: L-Valine is first activated by the coupling agent, followed by the addition of 3-methoxypropylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure N-(3-Methoxypropyl) L-Valinamide.

Industrial Production Methods: Industrial production of N-(3-Methoxypropyl) L-Valinamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Methoxypropyl) L-Valinamide can undergo various chemical reactions, including:

Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or ethers.

Wissenschaftliche Forschungsanwendungen

N-(3-Methoxypropyl) L-Valinamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-Methoxypropyl) L-Valinamide involves its interaction with specific molecular targets and pathways. The methoxypropyl group may enhance its solubility and bioavailability, allowing it to interact more effectively with biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

- N-(3-Methoxypropyl)hexanamide (): Lacks the amino acid backbone, featuring a linear hexanamide chain. This reduces stereochemical complexity and biological specificity compared to the valinamide derivative. Its solubility in organic solvents suggests utility in non-polar environments, contrasting with the polar solubility profile inferred for the valinamide .

- 1-Piperazineacetamide (): Incorporates a piperazine ring, introducing additional nitrogen atoms and basicity.

- Methoprotryne () : A triazine-based pesticide with a methoxypropyl group. The triazine ring confers herbicidal activity, while the methoxypropyl side chain may influence soil mobility or metabolic stability .

- Complex Valinamide Derivative () : Demonstrates how valinamide scaffolds can be extended with multiple functional groups (e.g., hydroxy, dicarboxyethyl). Such modifications increase molecular weight and complexity, likely impacting bioavailability and target binding .

Pharmacological and Industrial Relevance

- Amino Acid vs. This could enable interactions with biological systems (e.g., enzyme active sites) that linear amides lack .

- Role of Methoxypropyl Group : Present in both pesticidal (methoprotryne) and medicinal (piperazineacetamide) compounds, this group balances lipophilicity and solubility. In valinamides, it may improve membrane permeability or metabolic stability compared to unmodified valine derivatives .

- Piperazine vs. Valine Moieties : The piperazine-containing compound () exhibits higher nitrogen content and basicity, which could enhance binding to acidic targets (e.g., serotonin receptors). In contrast, valinamides may prioritize interactions with peptide transporters or proteases .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.